molecular formula C16H20F3N3OS B6471978 4-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640897-90-9

4-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471978
CAS No.: 2640897-90-9
M. Wt: 359.4 g/mol
InChI Key: SBBOOVBWTOKAMB-UHFFFAOYSA-N
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Description

This compound features a thiomorpholine core linked via a carbonyl group to a piperidine ring substituted with a 4-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiomorpholine’s sulfur atom contributes to distinct electronic and conformational properties compared to oxygen-containing morpholine analogs. Such structural attributes make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to trifluoromethyl and sulfur-containing motifs .

Properties

IUPAC Name

thiomorpholin-4-yl-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3OS/c17-16(18,19)13-3-4-20-14(10-13)22-5-1-2-12(11-22)15(23)21-6-8-24-9-7-21/h3-4,10,12H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBOOVBWTOKAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Variations

Below is a comparative analysis of the target compound and its closest analogs identified in available literature and commercial catalogs:

Compound Name CAS RN Molecular Formula Molecular Weight Key Structural Differences Source
4-{1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine Not Provided C16H19F3N4OS ~396.4 (calc.) Reference compound with thiomorpholine core. N/A
4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine (BK77689) 2741954-85-6 C16H19F4N3O2 361.33 Morpholine (O) instead of thiomorpholine (S); 3-fluoro-5-CF3 pyridine substitution.
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide (BK77692) 2741954-82-3 C15H20N4O3S 336.41 Hybrid thiomorpholine-morpholine scaffold; carboxamide substituent.
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine Not Provided C10H11F3N4 244.21 Piperazine instead of piperidine; lacks thiomorpholine.

Physicochemical and Functional Differences

  • Thiomorpholine vs.
  • Pyridine Substituents : The 4-CF3 group in the target compound versus 3-fluoro-5-CF3 in BK77689 introduces steric and electronic variations. The 4-CF3 substitution may enhance π-stacking interactions in hydrophobic binding pockets compared to the bulkier 3-fluoro-5-CF3 analog .
  • Piperidine vs.

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